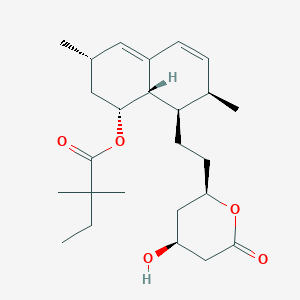
Dihydro-Simvastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering medication belonging to the statin class. Simvastatin is widely used to manage hyperlipidemia and reduce the risk of cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This compound retains the core structure of Simvastatin but undergoes specific chemical modifications to enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-Simvastatin typically involves the hydrogenation of Simvastatin. This process is carried out under controlled conditions using hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is conducted in an appropriate solvent, often ethanol or methanol, at elevated temperatures and pressures to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-Simvastatin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized metabolites.
Reduction: The hydrogenation process itself is a reduction reaction, converting the double bonds in Simvastatin to single bonds in this compound.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: this compound itself is the product of the reduction of Simvastatin.
Substitution: Substituted derivatives of this compound with different functional groups.
Applications De Recherche Scientifique
Dihydro-Simvastatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study hydrogenation reactions and the effects of chemical modifications on pharmacological properties.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its enhanced lipid-lowering effects and potential benefits in treating cardiovascular diseases.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Dihydro-Simvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to Simvastatin. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The molecular targets include the active site of HMG-CoA reductase, where this compound binds and prevents the conversion of HMG-CoA to mevalonic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Simvastatin: The parent compound, widely used for lipid-lowering therapy.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life compared to other statins
Uniqueness of Dihydro-Simvastatin
This compound is unique due to its specific chemical modifications, which may enhance its pharmacological properties, such as improved bioavailability and reduced side effects. These modifications can potentially make it a more effective and safer option for managing hyperlipidemia and reducing cardiovascular risk .
Propriétés
Formule moléculaire |
C25H38O5 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
[(1R,3S,7R,8R,8aS)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19-,20-,21-,23-/m1/s1 |
Clé InChI |
RYMZZMVNJRMUDD-MKPQAFFTSA-N |
SMILES isomérique |
CCC(C)(C)C(=O)O[C@@H]1C[C@@H](C=C2[C@@H]1[C@@H]([C@@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)O)C |
SMILES canonique |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
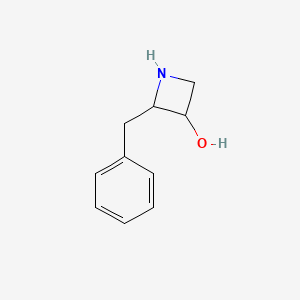
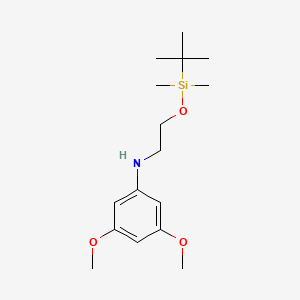
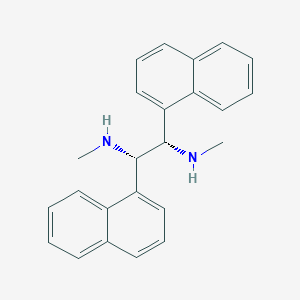
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
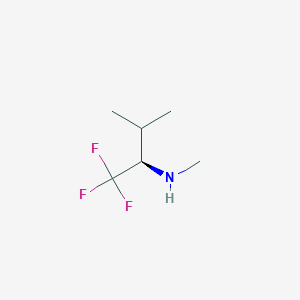
![[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)
![(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15200261.png)
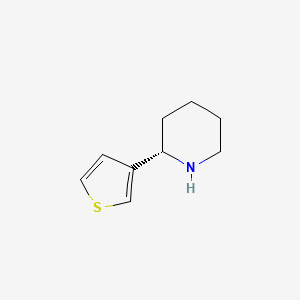
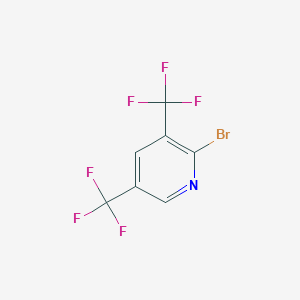
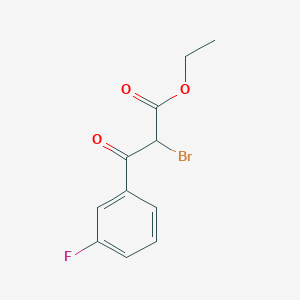
![2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15200284.png)
